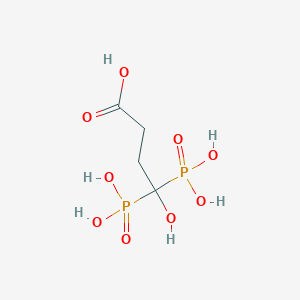
Butanoic acid, 4-hydroxy-4,4-diphosphono-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4,4-diphosphonobutanoic acid is an organophosphorus compound with the molecular formula C₄H₁₀O₉P₂ This compound is characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,4-diphosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Butanoic acid derivative+Phosphorous acid+Formaldehyde→4-Hydroxy-4,4-diphosphonobutanoic acid
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-4,4-diphosphonobutanoic acid involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
4-Hydroxy-4,4-diphosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4,4-diphosphonobutanoic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted 4-hydroxy-4,4-diphosphonobutanoic acid derivatives.
科学的研究の応用
4-Hydroxy-4,4-diphosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organophosphorus compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: Utilized in the formulation of detergents and water treatment chemicals.
作用機序
The mechanism of action of 4-hydroxy-4,4-diphosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and mineral surfaces. The phosphonic acid groups can form strong bonds with metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group also plays a role in its reactivity and binding properties.
類似化合物との比較
Similar Compounds
4,4-Diphosphonobutanoic acid: Lacks the hydroxyl group present in 4-hydroxy-4,4-diphosphonobutanoic acid.
4-Hydroxy-4-phosphonobutanoic acid: Contains only one phosphonic acid group.
4-Hydroxy-4,4-diphosphonopentanoic acid: Has an additional carbon in the backbone.
Uniqueness
4-Hydroxy-4,4-diphosphonobutanoic acid is unique due to the presence of both hydroxyl and diphosphonate groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it valuable in various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
70794-95-5 |
|---|---|
分子式 |
C4H10O9P2 |
分子量 |
264.06 g/mol |
IUPAC名 |
4-hydroxy-4,4-diphosphonobutanoic acid |
InChI |
InChI=1S/C4H10O9P2/c5-3(6)1-2-4(7,14(8,9)10)15(11,12)13/h7H,1-2H2,(H,5,6)(H2,8,9,10)(H2,11,12,13) |
InChIキー |
HMRDIZPIGAPVHB-UHFFFAOYSA-N |
正規SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















